Pimentol

Descripción general

Descripción

Pimentol is a glycoside.

This compound is a natural product found in Pimenta dioica and Melaleuca ericifolia with data available.

Actividad Biológica

Pimentol, a phenolic compound with the chemical formula , has garnered attention in recent years due to its diverse biological activities. This article explores its chemical properties, biological activities, and relevant case studies, emphasizing its potential applications in health and medicine.

Chemical Structure and Properties

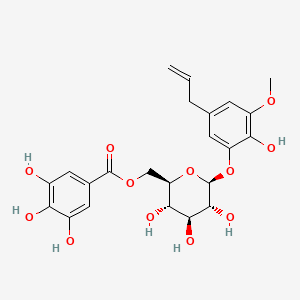

This compound is classified as a phenolic compound, which are known for their antioxidant properties. The structure of this compound includes multiple hydroxyl groups that contribute to its reactivity and biological activity. Its molecular structure can be represented as follows:

Biological Activities

This compound exhibits a range of biological activities, including:

- Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage linked to various diseases, including cancer and cardiovascular conditions .

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This activity suggests potential therapeutic applications in treating inflammatory diseases .

- Antimicrobial Properties : this compound demonstrates efficacy against various pathogens, making it a candidate for developing natural preservatives and antimicrobial agents .

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms .

1. Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated a significant reduction in DPPH radical concentration, with an IC50 value of approximately 45 μg/mL, demonstrating its potent antioxidant capabilities .

2. Anti-inflammatory Mechanisms

In vitro experiments showed that this compound reduced the expression of TNF-α and IL-6 in activated macrophages. The study concluded that this compound's ability to downregulate these inflammatory markers could be beneficial in managing chronic inflammatory conditions .

3. Antimicrobial Efficacy

This compound was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 μg/mL for both strains, indicating its potential as a natural antimicrobial agent .

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Treatment of Gastrointestinal Disorders

Pimentol has been extensively studied for its role in treating gastrointestinal disorders, particularly Irritable Bowel Syndrome (IBS). The Pimentel Laboratory at Cedars-Sinai has made notable advancements, including:

- Blood Tests for IBS : The laboratory developed the first blood test to diagnose IBS, establishing a link between the condition and prior episodes of acute gastroenteritis. This test has improved diagnostic accuracy for diarrhea-predominant and mixed-type IBS .

- Rifaximin Therapy : Research led by Mark Pimentel demonstrated that rifaximin, an antibiotic, is effective in reducing IBS symptoms, particularly in patients with diarrhea .

- Breath Testing : The laboratory also developed a breath test to measure hydrogen and methane levels, which helps differentiate between small intestinal bacterial overgrowth (SIBO) and other gastrointestinal conditions .

Autoimmune Disease Research

This compound's association with autoimmune diseases has been highlighted through studies linking IBS/SIBO to autoimmune mechanisms. This research paves the way for new therapeutic approaches targeting the gut microbiome's role in autoimmune conditions .

Natural Preservatives

This compound exhibits antimicrobial properties that can be harnessed in food preservation. Its application as a natural preservative is gaining traction as manufacturers seek alternatives to synthetic additives. The compound's efficacy against various pathogens makes it a valuable ingredient in food processing .

Antioxidant Properties

Research indicates that this compound possesses antioxidant properties, which can contribute to health-promoting benefits when included in food products. This aspect is particularly relevant as consumers increasingly prefer products with added health benefits .

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Pimentel et al., 2011 | Demonstrated efficacy of rifaximin in treating IBS | Supports the use of antibiotics for IBS management |

| Pimentel et al., 2000 | Established link between SIBO and IBS symptoms | Highlights the need for targeted therapies addressing gut flora |

| Pimentel et al., 2017 | Developed breath testing protocols for SIBO diagnosis | Improved diagnostic accuracy can lead to better patient outcomes |

Análisis De Reacciones Químicas

Matrix Isolation Spectroscopy of Transient Species

Pimentel developed the matrix isolation technique to trap and study unstable radicals and molecules in cryogenic noble gas matrices (15–20 K). Key reactions and discoveries include:

This method enabled the study of mode-selective reactions , such as laser-induced isomerization of N₂O₃ in matrices, demonstrating vibrational excitation specificity .

Chemical Laser Development

Pimentel discovered the first chemical lasers , leveraging exothermic reactions to achieve population inversion:

Key Reactions and Lasers:

-

Iodine Photodissociation Laser

-

HCl Chemical Laser

-

F + H₂ Laser

Rapid Scan Infrared Spectroscopy

Pimentel advanced ultrafast IR spectroscopy to study gas-phase radical kinetics:

-

CF₃ Recombination :

-

Methyl Radical Detection :

Identified bending modes via IR, resolving debates about its structure .

Cryogenic Chemiluminescence Studies

Reactions in matrices revealed excited-state dynamics:

-

N₃ Radicals :

(thermoluminescence) -

F₂ + C₂H₄ Reaction :

Laser excitation of specific F₂ vibrational modes altered reaction pathways, proving mode selectivity .

Thermochemical Data from Photolysis Reactions

Studies using matrix isolation provided kinetic parameters:

| Reaction | ΔrH° (kJ/mol) | Method | Reference |

|---|---|---|---|

| 16 | Photolysis |

Notes

Propiedades

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-hydroxy-3-methoxy-5-prop-2-enylphenoxy)oxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O12/c1-3-4-10-5-14(32-2)18(27)15(6-10)34-23-21(30)20(29)19(28)16(35-23)9-33-22(31)11-7-12(24)17(26)13(25)8-11/h3,5-8,16,19-21,23-30H,1,4,9H2,2H3/t16-,19-,20+,21-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQREKVEOMIWQF-JTLUYSSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)CC=C)OC2C(C(C(C(O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)CC=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50161857 | |

| Record name | Pimentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141913-95-3 | |

| Record name | β-D-Glucopyranoside, 2-hydroxy-3-methoxy-5-(2-propen-1-yl)phenyl, 6-(3,4,5-trihydroxybenzoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141913-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pimentol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141913953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIMENTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U53LNA6A3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions pimentol exhibits strong antioxidant activity. How does this translate to potential benefits within a biological system?

A1: this compound demonstrates potent free radical scavenging abilities, effectively inhibiting the formation of malondialdehyde (MDA) from 2-deoxyribose and the hydroxylation of benzoate by neutralizing hydroxyl radicals []. This activity is comparable to alpha-tocopherol, a well-known antioxidant []. By scavenging these reactive oxygen species, this compound could potentially protect cells and tissues from oxidative damage, which is implicated in various diseases. Additionally, this compound effectively inhibits the formation of pentosidine [], a marker of advanced glycation end products (AGEs), further suggesting a role in mitigating age-related complications and diabetic complications.

Q2: One study highlights this compound's ability to inhibit ovalbumin permeation through Caco-2 cell monolayers. What is the significance of this finding?

A2: The Caco-2 cell monolayer model is widely used to study intestinal absorption and permeability []. This compound's ability to hinder ovalbumin permeation through this model suggests it might influence the intestinal absorption of certain molecules []. This finding has implications for understanding potential interactions with food components or drugs. Furthermore, structure-activity relationship studies indicate that the presence of a catechol structure in this compound plays a crucial role in this inhibitory activity [], providing valuable insights for further research.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.